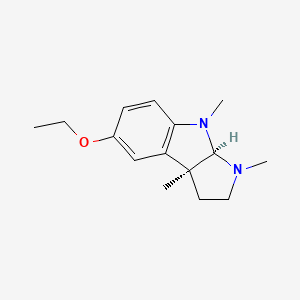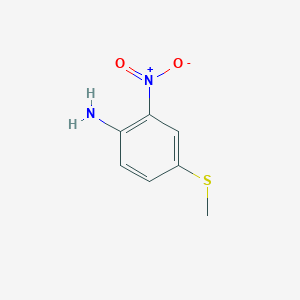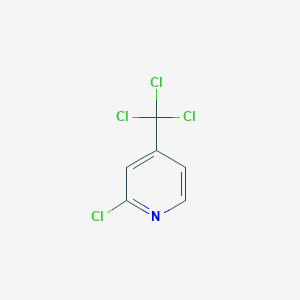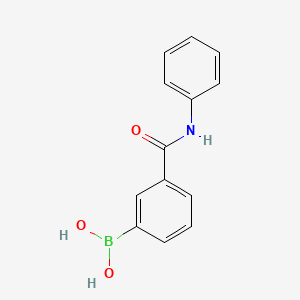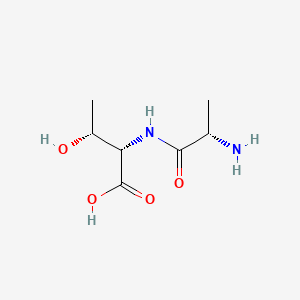
L-alanyl-L-threonine
Vue d'ensemble
Description
L-alanyl-L-threonine, also known as Ala-Thr, is a dipeptide formed from L-alanyl and L-threonine residues . It plays a role as a metabolite and is a tautomer of an Ala-Thr zwitterion .
Synthesis Analysis
The biosynthesis pathway of L-threonine in Escherichia coli has been studied extensively . The industrial production of L-threonine is based on direct fermentation with microorganisms such as Escherichia coli . This process has the characteristics of low cost and high productivity .Molecular Structure Analysis
The molecular formula of L-alanyl-L-threonine is C7H14N2O4 . Its molecular weight is 190.20 g/mol . The crystal structure of the compound contains an intramolecular hydrogen bond .Chemical Reactions Analysis
The effects of L-theanine parallel those of GABA neurotransmission, which regulates a delicate balance between activation and inhibition . These inhibitory signals are vital for mood, memory, attention, and relaxation in our cognitive framework .Physical And Chemical Properties Analysis
L-alanyl-L-threonine is a dipeptide formed from L-alanyl and L-threonine residues . It is a tautomer of an Ala-Thr zwitterion .Applications De Recherche Scientifique
Microbial Physiology and Metabolism
- Summary of the application : L-threonine and L-serine uptake in Escherichia coli K-12 .
- Methods of application : The study identified and characterized the yifK gene product as a novel amino acid carrier in E. coli K-12 cells. Both phenotypic and biochemical analyses showed that YifK acts as a permease specific to L-threonine and, to a lesser extent, L-serine .
- Results or outcomes : The study proposed a comprehensive model of the threonine/serine uptake subsystem in E. coli cells .
Nutrition and Metabolism
- Summary of the application : A Synbiotic Formulation Comprising Bacillus subtilis DSM 32315 and L-Alanyl-L-Glutamine Improves Intestinal Butyrate Levels and Lipid Metabolism in Healthy Humans .
- Methods of application : An intestinal screening model was applied to identify probiotic Bacillus strains plus various amino acids and peptides with suitable effects on microbial butyrate producers and levels .
- Results or outcomes : A combination of Bacillus subtilis DSM 32315 plus L-alanyl-L-glutamine resulted in distinctly increased levels of butyrate and butyrate-producing taxa, both in vitro and in humans .
Synthetic Biology
- Summary of the application : Combined metabolic analyses for the biosynthesis pathway of L-threonine in Escherichia coli .
- Methods of application : The study was carried out on an L-threonine over-producing strain, in terms of analyses of metabolic flux, enzyme control, and metabonomics .
- Results or outcomes : Some important targets including key nodes, enzymes, and biomarkers were identified, which may provide target sites for rational design through engineering the L-threonine producing strain .
Amino Acid Export
- Summary of the application : L-Alanine Exporter AlaE Functions as One .
- Methods of application : The study hypothesized that dadA-positive wild-type cells expressing a putative D-Ala exporter gene could also export D-Ala out of the cells in the presence of Ala-Ala .
- Results or outcomes : The study provides insights into the function of the AlaE exporter .
Metabolite Transport
- Summary of the application : Studying metabolite transport across the bacterial cytoplasmic membrane is key to understanding how cellular metabolic and regulatory networks interact with the external environment and respond to changes in medium composition .
- Methods of application : To measure L- [U- 14 C]threonine and L- [U- 14 C]serine transport, cells were grown overnight in M9 medium supplemented with 0.2% glucose at 37°C with antibiotics .
- Results or outcomes : The study proposed a comprehensive model of the threonine/serine uptake subsystem in E. coli cells .
Protein Expression
- Summary of the application : Protein expression was induced by the addition of 1 mM IPTG and the culture was allowed to grow overnight at 20°C .
- Methods of application : The study hypothesized that dadA-positive wild-type cells expressing a putative D-Ala exporter gene could also export D-Ala out of the cells in the presence of Ala-Ala .
- Results or outcomes : The study provides insights into the function of the AlaE exporter .
Safety And Hazards
L-alanyl-L-threonine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQICHWNXBIBOG-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178781 | |
| Record name | Dipeptide-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylthreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-alanyl-L-threonine | |
CAS RN |
24032-50-6 | |
| Record name | Dipeptide-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipeptide-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJQ8278D0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylthreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



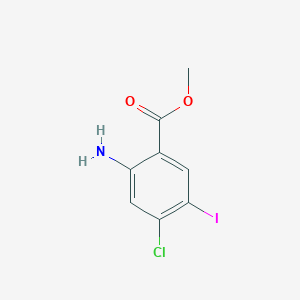
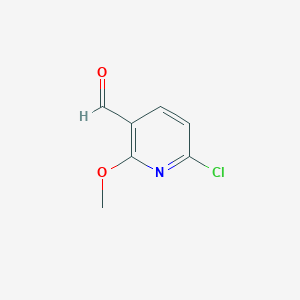
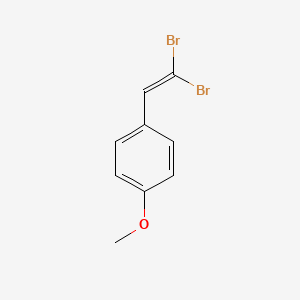
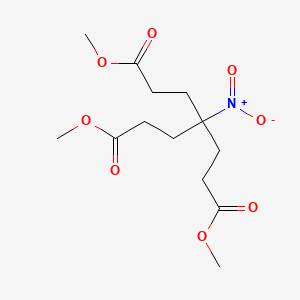
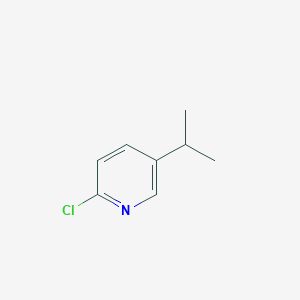
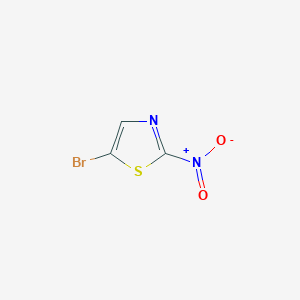
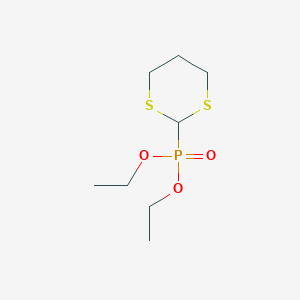
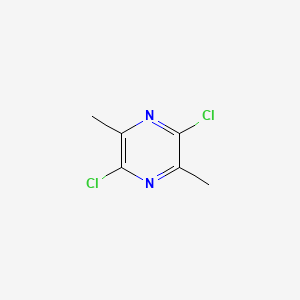
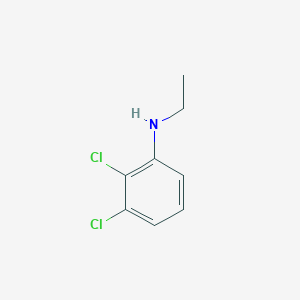
![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)
